2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid
Description
This compound belongs to the pyrimido[2,1-f]purine family, characterized by a fused bicyclic core modified with substituents that influence its physicochemical and pharmacological properties. The structure includes a 2,4-dimethoxyphenyl group at position 9, a methyl group at position 1, and an acetic acid moiety at position 2. These modifications confer distinct solubility, bioavailability, and target-binding profiles compared to analogs with different substituents .
Properties
IUPAC Name |
2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O6/c1-21-16-15(17(27)24(19(21)28)10-14(25)26)23-8-4-7-22(18(23)20-16)12-6-5-11(29-2)9-13(12)30-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFENQRXMWTXYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid , with the CAS number 877617-05-5 , is a complex organic molecule characterized by a pyrimidopurinone ring and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C19H21N5O6
- Molecular Weight : 415.406 g/mol
- Structure : The compound contains a pyrimidine structure fused with purine derivatives and has significant functional groups that may influence its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic applications. Here are some key areas of interest:
1. Antiviral Activity
Studies have shown that compounds similar to this compound exhibit antiviral properties against various viruses:
- Herpes Simplex Virus (HSV) : Some derivatives have demonstrated inhibitory effects against HSV strains. The mechanism often involves the suppression of virus-induced cytopathogenic effects in cell cultures .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 50 | >10 |
| Compound B | 70 | >8 |
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
3. Anticancer Potential
Research has indicated that derivatives of this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The presence of the dimethoxyphenyl group is believed to enhance its potency against certain cancer types.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antiviral Properties : In a study published in Molecules, researchers synthesized various pyrimidine derivatives and evaluated their efficacy against HSV. The most active compound showed significant antiviral activity compared to standard treatments like acyclovir .
- Antimicrobial Resistance Research : A study highlighted the potential of pyrimidine derivatives to combat antibiotic-resistant bacteria. The findings suggested that modifications to the molecular structure could enhance antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key parameters of 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid with three analogs from the evidence:
Note: The molecular formula and mass of the target compound are estimated based on structural similarity to analogs in the evidence.
Structural and Functional Differences
Aryl Substituents: The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance binding to aromatic π-systems in biological targets compared to the cyclohexyl (), 4-chlorophenyl (), or 3,5-dimethylphenyl () groups. Methoxy groups also improve solubility relative to chloro or methyl substituents .
Synthetic Pathways :
- Analogs in –3 were synthesized via condensation reactions involving aromatic aldehydes or pre-functionalized intermediates, as described in and . For example, highlights the use of aromatic aldehydes to introduce aryl groups at position 9, a strategy likely applicable to the target compound .
The 2,4-dimethoxyphenyl group may similarly modulate selectivity.
Physicochemical Properties
- Lipophilicity : The target compound’s logP is predicted to be lower than analogs with chloro () or cyclohexyl () groups due to its polar methoxy and carboxylic acid groups.
- Stability : The acetic acid group may reduce esterase-mediated metabolic degradation compared to ethyl or methyl esters in –3, enhancing plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
